molecular formula C6H13NO2 B1674334 L-Alloisoleucine CAS No. 1509-34-8

L-Alloisoleucine

Cat. No.: B1674334
CAS No.: 1509-34-8
M. Wt: 131.17 g/mol
InChI Key: AGPKZVBTJJNPAG-UHNVWZDZSA-N
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Description

L-Alloisoleucine is an amino acid with the chemical formula CH₃CH₂CH(CH₃)CH(NH₂)CO₂H. It is one of the four branched-chain amino acids (BCAAs), alongside valine, leucine, and isoleucine. This compound is a diastereomer of the proteogenic amino acid L-isoleucine, differing in the stereochemistry of the isobutyl group. This compound occurs naturally in trace amounts in healthy serum but is found in elevated levels in individuals suffering from maple syrup urine disease .

Biochemical Analysis

Biochemical Properties

L-Alloisoleucine is involved in various biochemical reactions. It is produced as a byproduct of isoleucine transamination . The stereochemistry of the isobutyl group differs for this compound and L-isoleucine . This compound is a precursor to coronamic acid, which is a constituent of the phytotoxin coronatine, produced by Pseudomonas syringae .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, plasma this compound, derived from L-isoleucine in vivo, can be used for the diagnosis of maple syrup urine disease (MSUD), a genetic disorder .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the biosynthesis of coronamic acid, a constituent of the phytotoxin coronatine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, plasma this compound levels above 5 umol/L are the most specific and most sensitive diagnostic marker for all forms of MSUD .

Metabolic Pathways

This compound is involved in the metabolic pathway of isoleucine transamination . It interacts with various enzymes and cofactors in this process.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Alloisoleucine can be synthesized through various methods, including the transamination of isoleucine. This process involves the transfer of an amino group from isoleucine to a keto acid, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: L-Alloisoleucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield keto acids, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

L-Alloisoleucine is unique among the branched-chain amino acids due to its distinct stereochemistry. Similar compounds include:

This compound’s uniqueness lies in its specific stereochemistry, which imparts distinct biochemical properties and roles in metabolic pathways .

Properties

IUPAC Name

(2S,3R)-2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046530, DTXSID501019679
Record name L-Alloisoleucine
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Record name Alloisoleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

34.4 mg/mL at 25 °C
Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1509-34-8, 3107-04-8, 443-79-8
Record name L-Alloisoleucine
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Record name Alloisoleucine
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Record name Alloisoleucine, L-
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Record name Alloisoleucine
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Record name DL-allo-isoleucine
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Record name ALLOISOLEUCINE, L-
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Record name ALLOISOLEUCINE, DL-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
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Melting Point

60 - 64 °C
Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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